Ethyl 5-amino-6-methoxypicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-amino-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3,10H2,1-2H3 |
InChI Key |
QVWOZGIKPYGHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)N)OC |
Origin of Product |
United States |
Significance of Picolinate Scaffolds in Advanced Chemical Synthesis
Picolinate (B1231196) scaffolds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), are of paramount importance in the realm of advanced chemical synthesis. Their structural motif is a key component in a multitude of biologically active molecules and functional materials. The nitrogen atom in the pyridine (B92270) ring and the adjacent carboxylate group can act as a bidentate ligand, readily chelating with various metal ions. This property is extensively utilized in coordination chemistry and catalysis.
Furthermore, the pyridine ring of the picolinate scaffold can be readily functionalized at various positions, allowing for the creation of a diverse library of compounds with tailored electronic and steric properties. This versatility makes picolinate derivatives invaluable starting materials for the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs). The development of efficient and modular methods for the synthesis of substituted pyridines remains a highly desirable goal in organic chemistry. nih.gov
Overview of Substituted Pyridine Carboxylates As Versatile Intermediates in Organic Chemistry
Total Synthesis Approaches to Substituted Picolinates
The construction of polysubstituted picolinates, which are esters of pyridine-2-carboxylic acid, requires careful strategic planning to ensure efficiency and regiochemical control. ontosight.ainih.gov The total synthesis of these molecules can be approached through various routes, each with its own set of advantages and challenges.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. uniurb.ityoutube.com
For this compound, a primary retrosynthetic disconnection would be the ester linkage, leading back to 5-amino-6-methoxypicolinic acid and ethanol. Further disconnections would address the introduction of the amino and methoxy (B1213986) groups on the pyridine ring. Key synthons, or idealized fragments, in this analysis would include a suitably activated pyridine ring and precursors for the amino and methoxy functionalities. uniurb.it For instance, a plausible retrosynthetic pathway might involve the disconnection of the C-N and C-O bonds, suggesting a precursor dihalopicolinate that can undergo sequential nucleophilic aromatic substitution.
A typical retrosynthetic analysis for this compound might look like this:

This strategic approach allows chemists to devise multiple synthetic routes and select the most efficient one based on factors like the availability of starting materials, reaction yields, and stereochemical control. youtube.com
Multi-step Convergent and Linear Synthesis Pathways from Established Precursors
Once a retrosynthetic analysis is complete, a forward synthetic plan can be developed using either a linear or a convergent approach. scholarsresearchlibrary.comwikipedia.org
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential, step-by-step construction of the target molecule. chemistnotes.com | Simpler to plan for less complex structures. fiveable.me | Overall yield drops significantly with each step. wikipedia.org |
| Convergent | Independent synthesis of fragments followed by their combination. scholarsresearchlibrary.comwikipedia.org | Higher overall yields for complex molecules, allows for parallel work. wikipedia.orgfiveable.me | Can be more complex to plan and execute. |
Specific Functionalization and Derivatization Strategies
The successful synthesis of this compound hinges on the ability to introduce and manipulate functional groups on the pyridine ring with high selectivity.
Regioselective Introduction of Amino and Methoxy Groups
The introduction of substituents at specific positions on the pyridine ring is a critical challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the regioselectivity of substitution reactions. slideshare.net
The Chichibabin reaction, for example, is a classic method for the direct amination of pyridines at the 2-position using sodium amide. pearson.comntu.edu.sg However, for the synthesis of 5-amino derivatives, indirect methods are often necessary. This might involve the use of a directing group or the synthesis of a pyridyne intermediate. nih.gov Recent advancements have explored base-promoted selective amination of polyhalogenated pyridines, offering a practical route to 2-aminopyridine (B139424) halides. acs.org The use of pyridine N-oxides can also alter the regioselectivity of substitution reactions, allowing for functionalization at the 4-position. nih.gov
Similarly, the introduction of a methoxy group can be achieved through nucleophilic aromatic substitution on a suitably activated pyridine ring, such as a halopyridine. The position of the leaving group (e.g., a halogen) and the reaction conditions will determine the site of methoxylation.
Esterification Methods for Picolinic Acid Derivatives
The final step in the synthesis of this compound is the esterification of the corresponding picolinic acid. Several methods are available for this transformation. A common approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride, followed by reaction with ethanol. nih.gov
Alternatively, direct esterification can be achieved by reacting the picolinic acid with an alcohol in the presence of an acid catalyst. google.com The choice of esterification method can be influenced by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Divalent metal ions have also been shown to catalyze the hydrolysis of picolinate (B1231196) esters, a principle that can be relevant in both the synthesis and degradation of these compounds. acs.org
Nucleophilic Aromatic Substitution on Pyridine Rings
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing nucleophiles, such as amino and methoxy groups, onto the pyridine ring. stackexchange.compearson.com Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comquora.com
The mechanism involves the addition of a nucleophile to the pyridine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the feasibility of the reaction. The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles. In the synthesis of this compound, SNA_r reactions are crucial for introducing the amino and methoxy substituents onto a pre-functionalized pyridine core.
Cross-Coupling Reactions for Aryl and Heteroaryl Attachments
The introduction of aryl and heteroaryl moieties onto the picolinate framework is a critical step in the synthesis of complex derivatives with potential applications in pharmaceuticals and agrochemicals. nih.gov Palladium-catalyzed cross-coupling reactions have become a cornerstone for this purpose, offering efficient and selective methods for carbon-carbon bond formation. rsc.org
A significant advancement in this area is the use of decarboxylative cross-coupling reactions. This methodology utilizes readily available picolinic acids as coupling partners with aryl or heteroaryl halides. rsc.orgwikipedia.org The reaction proceeds via a palladium catalyst, which facilitates the extrusion of carbon dioxide and subsequent formation of a new C-C bond between the pyridine ring and the (hetero)aryl group. rsc.org This approach avoids the need for preparing organometallic reagents from the picolinate starting material, which can be sensitive and difficult to handle. wikipedia.org
Research has demonstrated the successful arylation of 2-picolinic acid with a variety of aryl and heteroaryl bromides, including substituted benzenes, naphthalenes, pyridines, and quinolines. rsc.org This strategy has been applied to modify the chemical structure of herbicides like picloram (B1677784) by replacing the chlorine atom at the 6-position with a phenyl-substituted pyrazole, aiming to discover new, highly effective herbicidal molecules. nih.gov The general scheme involves the coupling of a picolinic acid derivative with a heteroaryl halide in the presence of a palladium catalyst.
Table 1: Example of Palladium-Catalyzed Decarboxylative Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Ref. |
| 2-Picolinic Acid | Aryl/Heteroaryl Bromide | Palladium Catalyst, Base | 2-Aryl/Heteroaryl Pyridine | rsc.org |
Development of Novel Reaction Conditions for Picolinate Synthesis
The optimization of reaction conditions is paramount for improving the efficiency, selectivity, and sustainability of synthetic routes to picolinate derivatives. Recent developments have focused on novel catalytic systems and the incorporation of green chemistry principles.
Catalytic Approaches in Amination and Alkoxylation
Amination:
Direct C-H amination has emerged as a powerful tool for installing amino groups onto aromatic rings without the need for pre-functionalization. A notable breakthrough is the picolinate-directed meta-C–H amination of arenes using a simple and sustainable iron(III) chloride (FeCl₃) catalyst. acs.orgacs.org This method allows for the direct installation of an amino group (H₂N) onto benzylic and related aromatic picolinates under mild conditions. acs.org The picolinate directing group is crucial for both facilitating the amination and controlling the regioselectivity, guiding the amino group to the meta position of the aromatic ring. acs.org The reaction is operationally simple and tolerant of various functional groups, making it suitable for late-stage molecular modification. acs.org
Table 2: Iron-Catalyzed meta-C-H Amination of Picolinate Esters
| Substrate | Catalyst | Aminating Reagent | Solvent | Temperature | Yield | Ref. |
| Benzyl Picolinate | FeCl₃ (5 mol%) | HOSA, Et₃N | HFIP | Room Temp. | High | acs.org |
| Phenpropyl Picolinate | FeCl₃ (5 mol%) | HOSA, Et₃N | HFIP | 40 °C | Good | acs.org |
HOSA: O-(2,4-dinitrophenyl)hydroxylamine; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Alkoxylation:
The formation of carbon-oxygen bonds via alkoxylation is another fundamental transformation in the synthesis of picolinate derivatives like this compound. Palladium-catalyzed alkoxylation reactions have been extensively studied for C-O bond formation. rsc.org These methods typically involve the cross-coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. The development of specialized ligands has been crucial to the success of these transformations, enabling the coupling of a wide range of alcohols with aryl electrophiles.
For industrial-scale applications, alkoxylation is often performed using catalysts that can facilitate the reaction of alcohols with alkylene oxides. google.com While traditionally using strong acid or base catalysts, modern approaches employ modified bimetallic or polymetallic catalysts to achieve a narrower product distribution and reduce byproducts. google.comgoogle.com The reaction temperature is typically maintained between 80 to 230 °C to ensure an adequate reaction rate without causing product decomposition. google.com
Green Chemistry Principles in Synthetic Route Design
Adherence to green chemistry principles is increasingly important in modern organic synthesis. This involves designing processes that are more efficient, use less hazardous materials, and are more environmentally benign. A prime example in the context of picolinate synthesis is the use of reusable, heterogeneous catalysts.
Researchers have developed a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.org This metal-organic framework (MOF) based on zirconium facilitates a multi-component reaction between an aldehyde, an oxo-propanoate, ammonium (B1175870) acetate, and malononitrile. nih.govresearchgate.net A key advantage of this system is its ability to catalyze the reaction efficiently at ambient temperature in ethanol, a relatively green solvent. nih.govrsc.org The catalyst demonstrates high stability and can be recovered and reused multiple times without a significant loss of activity, a major advantage over homogeneous catalysts. nih.gov This approach not only simplifies the purification process but also aligns with the principles of atom economy and waste reduction.
Table 3: Catalyst Performance in the Synthesis of Picolinate Derivatives
| Catalyst | Temperature | Solvent | Yield (%) | Ref. |
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ambient | Ethanol | High | nih.gov |
| Various Homogeneous Catalysts | Varied | Varied | Lower | nih.gov |
| Various Heterogeneous Catalysts | Varied | Varied | Lower | nih.gov |
Mechanistic Investigations of Reactions Involving Ethyl 5 Amino 6 Methoxypicolinate
Elucidation of Reaction Pathways and Transition State Dynamics
Detailed mechanistic studies on molecules analogous to ethyl 5-amino-6-methoxypicolinate often involve a combination of experimental kinetics and computational modeling. For pyridine (B92270) derivatives, reactions can proceed through various pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the substituent groups.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces for reactions. nih.gov These studies help in identifying the most likely reaction pathways by calculating the energies of reactants, products, transition states, and any intermediates. For a substituted pyridine, the mechanism of a reaction like electrophilic substitution would involve the formation of a sigma complex (an arenium ion intermediate). The stability of this intermediate is heavily influenced by the electronic nature of the substituents. The electron-donating amino and methoxy (B1213986) groups in this compound are expected to stabilize the positive charge in the sigma complex, thereby activating the ring towards electrophilic attack.
Transition state analysis reveals the geometry and energy of the highest energy point along the reaction coordinate. For reactions involving substituted pyridines, the transition state's stability determines the reaction rate. The presence of multiple substituents, as in this compound, can lead to complex transition state dynamics, with several competing pathways possible.
Intermediates are transient species formed during a chemical reaction that are neither the reactant nor the final product. In the synthesis and subsequent reactions of picolinates, various intermediates can play a crucial role. For instance, in the synthesis of picolinate (B1231196) derivatives through multi-component reactions, complex intermediates are often proposed. rsc.org
In transformations involving this compound, potential intermediates could include:
Sigma Complexes (Arenium Ions): In electrophilic aromatic substitution reactions, the electrophile adds to the pyridine ring, forming a resonance-stabilized carbocation. The positions of the amino and methoxy groups will direct the electrophile and stabilize the resulting intermediate.
Meisenheimer Complexes: In nucleophilic aromatic substitution (less likely given the electron-donating groups but possible under specific conditions), the attack of a nucleophile on the ring would form a negatively charged Meisenheimer-type intermediate.
Radical Intermediates: Some reactions, particularly those initiated by light or specific reagents, can proceed through radical mechanisms, involving radical cations or anions as key intermediates.
The stability and fate of these intermediates determine the final product distribution. For example, the specific substitution pattern on the pyridine ring can influence which resonance structure of a sigma complex is most stable, thereby dictating the regiochemical outcome of the reaction.
Impact of Substituent Effects on Reactivity and Selectivity
The reactivity of the pyridine ring in this compound is significantly modulated by its three substituents: the 5-amino group, the 6-methoxy group, and the 2-ethoxycarbonyl group.
Electronic Effects:
Amino Group (-NH₂): The amino group at the 5-position is a strong activating group. Through its +R (resonance) effect, the lone pair of electrons on the nitrogen atom can delocalize into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to itself (C4 and C2). It also exerts a -I (inductive) effect, but the resonance effect is dominant. rsc.org This increased nucleophilicity makes the ring more susceptible to electrophilic attack.
Methoxy Group (-OCH₃): The methoxy group at the 6-position is also an activating, ortho-, para-directing group due to its +R effect, which outweighs its -I effect. It donates electron density to the ring.
Ethoxycarbonyl Group (-COOEt): The ester group at the 2-position is a deactivating group. It is electron-withdrawing through both resonance (-R effect) and induction (-I effect), reducing the electron density of the ring and making it less reactive towards electrophiles.
Steric Effects: The methoxy group and the ethyl ester group, being adjacent to the ring nitrogen and each other, can create steric hindrance. This can influence the approach of reagents, potentially blocking reactions at the C3 position or influencing the orientation of reactions at the C4 position. The size of the attacking reagent will be a critical factor in determining whether electronic or steric effects dominate. nih.gov
Table 1: Summary of Substituent Effects on the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
| Ethyl Carboxylate | 2 | -R, -I (Electron-withdrawing) | Deactivating | Meta-directing |
| Amino | 5 | +R > -I (Electron-donating) | Activating | Ortho, Para-directing |
| Methoxy | 6 | +R > -I (Electron-donating) | Activating | Ortho, Para-directing |
This table provides an interactive summary of the electronic influence of each substituent.
Regioselectivity: This refers to the preference of a reaction to occur at one position over another. rsc.orgmasterorganicchemistry.com In reactions of this compound, regioselectivity is primarily governed by the combined directing effects of the substituents. The strong activating and ortho, para-directing amino and methoxy groups will dominate over the deactivating ester group. The amino group at C5 directs towards C4 and C6. The methoxy group at C6 directs towards C5 and C-ortho (which is the nitrogen). The most activated position for electrophilic attack is predicted to be the C4 position, as it is ortho to the powerful amino-donating group and not sterically hindered.
Stereoselectivity: This is the preference for the formation of one stereoisomer over another. youtube.commdpi.com Stereoselectivity becomes relevant when reactions create new chiral centers. For instance, if a reaction at the C4-C5 bond were to introduce a new substituent and create a stereocenter, the existing chirality in a reagent or catalyst could influence the formation of one enantiomer or diastereomer over the other. khanacademy.org While the parent molecule is achiral, reactions can be designed to be stereoselective, often through the use of chiral catalysts that create a diastereomeric transition state with a lower activation energy for the formation of one stereoisomer. khanacademy.orgresearchgate.net
Spectroscopic and Crystallographic Characterization of Ethyl 5 Amino 6 Methoxypicolinate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of Ethyl 5-amino-6-methoxypicolinate is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the ethyl ester moiety. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating amino and methoxy groups and the electron-withdrawing ester group.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (C3-H) | 7.0 - 7.5 | Doublet | 8.0 - 9.0 |
| Aromatic-H (C4-H) | 6.5 - 7.0 | Doublet | 8.0 - 9.0 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet | ~7.1 |
| -OCH₃ | 3.8 - 4.0 | Singlet | - |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.1 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 170 |
| C6 (C-OCH₃) | 155 - 160 |
| C5 (C-NH₂) | 140 - 145 |
| C2 (Pyridine) | 145 - 150 |
| C3 (Pyridine) | 120 - 125 |
| C4 (Pyridine) | 110 - 115 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₃ | 50 - 55 |
| -OCH₂CH₃ | 14 - 15 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the aromatic protons on C3 and C4, confirming their adjacent positions. Another key correlation would be observed between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethyl group. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached protons. For instance, the signals for C3, C4, the ethyl group carbons, and the methoxy carbon would each show a correlation to their respective proton signals. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations would be expected from the aromatic protons to the ester carbonyl carbon, and from the methoxy protons to the C6 carbon. sdsu.eduresearchgate.netyoutube.com
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. In this compound, two distinct ¹⁵N signals would be expected, one for the pyridine (B92270) ring nitrogen and another for the amino group nitrogen. The chemical shift of the pyridine nitrogen is influenced by the substituents on the ring, while the amino nitrogen signal provides information about its hybridization and potential involvement in hydrogen bonding. researchgate.netmdpi.com Studies on substituted pyridines have shown that the chemical shifts can vary significantly based on the electronic nature of the substituents. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₉H₁₂N₂O₃), the expected exact mass is approximately 196.08 g/mol .
The fragmentation pattern in the mass spectrum provides clues to the structure of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. For this compound, characteristic fragmentation peaks would be anticipated. libretexts.orgmiamioh.edu
Predicted Mass Spectrometry Fragmentation Data:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 196 | [M]⁺ | Molecular ion |
| 167 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester |
| 151 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 123 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group |
Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the resulting ions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.netlibretexts.org
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1700 - 1730 |
| C=C, C=N (Aromatic Ring) | Stretching | 1550 - 1650 |
| C-O (Ether and Ester) | Stretching | 1000 - 1300 |
Note: These are characteristic ranges and the exact positions can be influenced by the molecular structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region due to π-π* transitions within the pyridine ring. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Computational and Theoretical Chemistry Studies of Ethyl 5 Amino 6 Methoxypicolinate
Investigation of Reactivity Descriptors and Reaction Pathways
Frontier Molecular Orbital Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. numberanalytics.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov
For Ethyl 5-amino-6-methoxypicolinate, the presence of the amino and methoxy (B1213986) groups, both strong electron-donating groups, is expected to raise the energy of the HOMO, thereby enhancing its nucleophilic character. Conversely, the electron-withdrawing ethyl carboxylate group, along with the electronegative nitrogen atom in the pyridine (B92270) ring, would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The precise energies of these orbitals and the resulting HOMO-LUMO gap would require specific quantum chemical calculations, such as those using Density Functional Theory (DFT). nih.gov
In structurally similar pyridine derivatives, DFT calculations have been employed to determine these parameters. nih.gov For instance, studies on other substituted pyridines show that the distribution of HOMO and LUMO lobes is critical in identifying the sites of electrophilic and nucleophilic attack. wuxiapptec.com In the case of this compound, the HOMO is likely to have significant contributions from the amino and methoxy groups, as well as the pyridine ring's π-system. The LUMO, on the other hand, would be expected to be localized more on the pyridine ring and the carbonyl group of the ester.
Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Indices for this compound (Hypothetical Data)
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Enhanced nucleophilicity, susceptible to electrophilic attack. |
| LUMO Energy | Relatively Low | Enhanced electrophilicity, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity. |
| Electron Density | High on amino and methoxy groups | Likely sites for electrophilic attack. |
| Electron Deficiency | High on pyridine ring C-atoms adjacent to N and the carboxyl C-atom | Likely sites for nucleophilic attack. |
Note: The values in this table are hypothetical and represent qualitative predictions based on the electronic nature of the substituents. Actual values would need to be determined through specific computational studies.
Transition State Modeling and Reaction Barrier Calculations
Transition state theory is a fundamental concept in chemical kinetics that describes the energy profile of a reaction as it proceeds from reactants to products through a high-energy transition state. Computational chemistry provides powerful tools to model these transition states and calculate the associated activation energy barriers. mdpi.com This information is invaluable for understanding reaction mechanisms and predicting reaction rates.
For this compound, several types of reactions could be computationally modeled. For example, electrophilic aromatic substitution on the pyridine ring would be of interest. The amino and methoxy groups are activating and ortho-, para-directing. However, the directing effects in a substituted pyridine ring are more complex. Transition state modeling could elucidate the preferred position of substitution by comparing the activation barriers for attack at different ring positions.
Similarly, nucleophilic reactions, such as the hydrolysis of the ester group or nucleophilic aromatic substitution, could be investigated. Calculating the energy barriers for these reaction pathways would provide insights into the conditions required for such transformations. For instance, a computational study on the metabolism of related compounds by cytochrome P450 enzymes has utilized such methods to determine the most likely metabolic pathways by comparing reaction barriers. mdpi.com
Without specific studies on this compound, we can only surmise that the combination of substituents would lead to a complex potential energy surface for its reactions, with multiple competing pathways.
Intermolecular Interactions and Supramolecular Assembly Prediction
The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state, which in turn dictates properties like solubility, melting point, and crystal morphology. tandfonline.comksu.edu.sa this compound possesses several functional groups capable of participating in hydrogen bonding: the amino group (as a donor), the nitrogen atom in the pyridine ring, the methoxy oxygen, and the carbonyl oxygen of the ester (as acceptors).
These hydrogen bonding capabilities suggest that this compound is likely to form intricate supramolecular assemblies. tandfonline.comnih.govrsc.org Studies on similar molecules, such as ethyl 6-amino-2-methoxypyridine-3-carboxylate, have shown the formation of two-dimensional corrugated sheets through extensive hydrogen bonding. rsc.org In the case of a co-crystal of ethyl 2-picolinate with fumaric acid, hydrogen bonding and π-π stacking interactions were found to govern the crystal packing. tandfonline.comksu.edu.saresearchgate.net
It is plausible that this compound would form hydrogen-bonded dimers or chains via its amino groups and carbonyl oxygens or pyridine nitrogens. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which would further stabilize the crystal lattice. The prediction of the precise supramolecular structure would require computational methods such as those based on molecular mechanics or DFT, which can explore the potential energy landscape of molecular clusters and predict the most stable packing arrangements.
Table 2: Potential Intermolecular Interactions and Supramolecular Motifs for this compound
| Interaction Type | Potential Participating Groups | Predicted Supramolecular Motif |
| Hydrogen Bonding (Donor-Acceptor) | N-H (amino) --- N (pyridine) | Chains or dimers |
| N-H (amino) --- O=C (ester) | Chains or dimers | |
| C-H --- O | Extended networks | |
| π-π Stacking | Pyridine rings | Stacked columns or layers |
| van der Waals Forces | Alkyl chains and overall molecular surface | Overall crystal packing |
Applications of Ethyl 5 Amino 6 Methoxypicolinate As a Key Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems
The strategic placement of functional groups on the pyridine (B92270) core of ethyl 5-amino-6-methoxypicolinate makes it an ideal candidate for the synthesis of fused heterocyclic systems. These systems are of significant interest due to their prevalence in pharmacologically active compounds and advanced materials.
Annulation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. The amino group of this compound can act as a nucleophile to react with various electrophiles, leading to the formation of fused pyridine derivatives. For instance, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines, a class of compounds with diverse biological activities. nih.govresearchgate.net
The general approach involves the condensation of the amino group with a suitable precursor, followed by an intramolecular cyclization to form the new heterocyclic ring. The reaction conditions can often be tuned to control the regioselectivity of the cyclization, leading to a variety of fused systems. enamine.net For example, the reaction of aminopyridines with α,β-unsaturated ketones can yield fused dihydropyridines, which can be subsequently aromatized.
A variety of fused pyridine derivatives can be synthesized through different annulation strategies as detailed in the table below.
| Fused System | Reagents | Reaction Type | Ref. |
| Pyrido[2,3-d]pyrimidines | Ethyl acetoacetate, urea, thiourea | Condensation/Cyclization | nih.gov |
| 1,8-Naphthyridine | Malononitrile | Condensation/Cyclization | nih.gov |
| Pyrazolo[3,4-b]pyridine | Hydrazine hydrate, then cyclization | Diazotization/Cyclization | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov this compound can serve as a key component in such reactions. Its amino group can participate as a nucleophile in well-known MCRs like the Biginelli or Hantzsch reactions, leading to the formation of highly functionalized heterocyclic compounds in a single step. nih.govjetir.org
For example, a one-pot, four-component reaction involving an aldehyde, a β-ketoester, malononitrile, and an aminopyridine can lead to the synthesis of complex dihydropyridine (B1217469) derivatives. jetir.org The ability to incorporate multiple points of diversity in a single step makes MCRs a powerful tool for the rapid generation of compound libraries for drug discovery and materials science. nih.gov
Derivatization for Tailored Chemical Functionality
The functional groups present in this compound can be selectively modified to introduce a wide range of chemical functionalities. This allows for the fine-tuning of the molecule's properties for specific applications.
The amino group of this compound is a versatile handle for further functionalization. It can undergo a variety of transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. mdpi.com
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano).
Coupling Reactions: Participation in cross-coupling reactions to form C-N or C-C bonds.
The methoxy (B1213986) group can also be modified, although it is generally less reactive than the amino group. Demethylation can be achieved using strong acids or other specific reagents to yield the corresponding hydroxypyridine derivative. This hydroxyl group can then be further functionalized.
| Transformation | Reagent | Product Type | Ref. |
| Acylation | Chloroacetyl chloride | Amide | mdpi.com |
| Reductive Cyclization | α-amino ketone oximes | Dihydropyrido[3,4-b]pyrazines | nih.gov |
| Nucleophilic Substitution | 2-chloroethyl-1-amine hydrochloride | Substituted aminopyridine | mdpi.com |
The ethyl ester group provides another site for chemical modification. It can be readily transformed into other functional groups, expanding the synthetic utility of the molecule. Common transformations include:
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) to yield the corresponding carboxylic acid. nih.gov This carboxylic acid can then be coupled with amines to form amides or converted to other functional groups.
Amidation: Direct conversion of the ester to an amide by reaction with an amine, often requiring elevated temperatures or catalysis.
Reduction: Reduction to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Transesterification: Exchange of the ethyl group for another alkyl group by reaction with an alcohol in the presence of an acid or base catalyst.
These transformations allow for the introduction of a wide array of functional groups, enabling the synthesis of derivatives with tailored properties. nih.gov
Role in the Synthesis of Advanced Organic Materials
The structural features of this compound and its derivatives make them attractive building blocks for the synthesis of advanced organic materials. The presence of the pyridine ring, a known electron-deficient system, along with the electron-donating amino and methoxy groups, can lead to interesting electronic and photophysical properties.
Derivatives of this compound could potentially be used in the development of:
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of pyridine derivatives make them candidates for use as host materials, emitting materials, or electron-transport materials in OLEDs.
Organic Photovoltaics (OPVs): The ability to create donor-acceptor systems by functionalizing the pyridine ring could lead to materials for use in organic solar cells.
Sensors: The nitrogen atom in the pyridine ring and the amino group can act as binding sites for metal ions or other analytes, making these compounds potential building blocks for chemosensors.
While specific research on the direct application of this compound in advanced organic materials is not extensively documented, the synthetic versatility of this compound and the known properties of similar pyridine derivatives suggest significant potential in this area. bldpharm.com
Precursors for Polymer Synthesis
The bifunctional nature of this compound, containing both an amino and an ester group, makes it a candidate monomer for the synthesis of polyamides. In principle, the amino group can react with a dicarboxylic acid or its derivative, and the ester group can be hydrolyzed to a carboxylic acid, which can then react with a diamine. This AB-type monomer could undergo self-condensation polymerization to form a polyamide.
The general scheme for the condensation polymerization of an amino-ester monomer involves the formation of an amide bond with the elimination of a small molecule, such as an alcohol. For this compound, this would result in a polyamide with the methoxypyridine unit incorporated into the polymer backbone. The properties of such a polymer would be influenced by the rigidity of the pyridine ring and the potential for hydrogen bonding involving the ring nitrogen and the amide linkages.
However, it is important to note that specific studies detailing the polymerization of this compound, including reaction conditions, catalyst systems, and the properties of the resulting polymers, are not readily found in the surveyed scientific literature. General principles of polyamide synthesis suggest that high temperatures and the use of catalysts may be required to achieve high molecular weight polymers. libretexts.orgtue.nl
Components in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound is well-suited for applications in supramolecular chemistry and the design of self-assembling systems. The pyridine ring, with its nitrogen atom and methoxy group, along with the amino and ester substituents, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.
A study on a structurally related compound, Ethyl 6-amino-2-methoxypyridine-3-carboxylate, reveals the formation of a two-dimensional corrugated sheet in the solid state. researchgate.net This supramolecular structure is driven by extensive hydrogen bonding. researchgate.net Specifically, the amino group and the ethoxycarbonyl group are key to forming hydrogen-bonded chains. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit analogous self-assembly behavior, forming ordered structures in the solid state.
The potential for this compound to act as a ligand in the formation of coordination polymers or metal-organic frameworks also exists. The nitrogen atom of the pyridine ring and the amino group can coordinate to metal centers, leading to the formation of extended, ordered networks. The specific geometry and properties of these supramolecular structures would depend on the choice of metal ion and the coordination preferences of the ligand. While the formation of supramolecular assemblies is a recognized area of research for various organic molecules, specific examples involving this compound are not detailed in the available literature. nih.govnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal analytical techniques for characterizing Ethyl 5-amino-6-methoxypicolinate, and how do they address structural and purity challenges?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) resolves structural ambiguities, such as distinguishing between tautomeric forms. For quantitative analysis, mass spectrometry (MS) coupled with HPLC ensures sensitivity for trace impurities. Calibration standards must match the compound’s solvent system to avoid matrix effects .
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to identify breakdown products. Statistical models (e.g., Arrhenius equation) predict shelf life, but real-time studies are critical for validation. Include control samples with stabilizers (e.g., antioxidants) to evaluate mitigation strategies .
Q. What synthetic routes are most effective for this compound, and how can side reactions be minimized?
- Methodological Answer : A two-step synthesis starting from 6-methoxypicolinic acid involves nitration followed by catalytic hydrogenation. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) to reduce byproducts like over-reduced amines. Thin-layer chromatography (TLC) tracks intermediate purity, while quenching studies identify reactive intermediates prone to decomposition .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and activation energies to compare competing mechanisms (e.g., electrophilic vs. nucleophilic pathways). Validate models with isotopic labeling experiments (N or H) and kinetic isotope effects (KIE). Discrepancies between theoretical and experimental data may arise from solvent effects, requiring explicit solvent models in simulations .
Q. What strategies address conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
- Methodological Answer : Cross-validate crystallographic data with solid-state NMR to resolve dynamic vs. static disorder in crystal lattices. For solution-state discrepancies, variable-temperature NMR and diffusion-ordered spectroscopy (DOSY) assess aggregation effects. Use Bayesian statistics to quantify uncertainty in peak assignments and refine computational predictions .
Q. How should researchers design studies to evaluate the compound’s bioactivity while controlling for solvent interference in assays?
- Methodological Answer : Employ orthogonal assays (e.g., fluorescence-based vs. enzymatic) to confirm target engagement. Use solvent-matched controls and quantify solvent residues via gas chromatography (GC). For cell-based studies, assess cytotoxicity in parallel via MTT assays. Dose-response curves must account for solubility limits, validated by dynamic light scattering (DLS) .
Q. What methodologies quantify the environmental impact of this compound during lab-scale synthesis?
- Methodological Answer : Apply life cycle assessment (LCA) frameworks to track waste streams, energy consumption, and solvent recovery efficiency. Green metrics (e.g., E-factor, atom economy) compare synthetic routes. Use predictive tools like ECHA’s QSAR Toolbox to estimate ecotoxicity, supplemented by zebrafish embryo toxicity assays for validation .
Data Analysis & Validation
Q. How can researchers statistically reconcile discrepancies between theoretical and experimental yields?
- Methodological Answer : Apply multivariate regression to identify variables (e.g., catalyst aging, moisture content) impacting yield. Use Grubbs’ test to detect outliers in replicate experiments. Uncertainty budgets should include instrument error (±2% for HPLC) and human variability (e.g., via inter-operator ANOVA) .
Q. What protocols ensure reproducibility in spectral assignments for novel this compound analogs?
- Methodological Answer : Publish raw spectral data (e.g., via Open Science Framework) with metadata on acquisition parameters. Use collaborative platforms like NMRshiftDB for cross-lab validation. For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) and synthetic standards with selective deuteration confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
